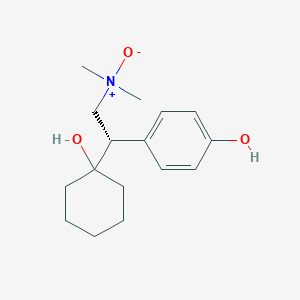
(S)-O-Desmethyl Venlafaxine N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-O-Desmethyl Venlafaxine N-Oxide is a derivative of Venlafaxine, a well-known antidepressant. This compound is part of the broader class of serotonin-norepinephrine reuptake inhibitors (SNRIs), which are used to treat major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-O-Desmethyl Venlafaxine N-Oxide typically involves the oxidation of Venlafaxine or its derivatives. Common reagents used for this oxidation include hydrogen peroxide (H₂O₂) and various catalysts such as titanium silicalite (TS-1) in methanol . The reaction conditions are generally mild, making the process efficient and scalable.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of packed-bed microreactors with H₂O₂ in methanol as the solvent is a common method . This approach is not only safer but also more environmentally friendly compared to traditional batch reactors.
Chemical Reactions Analysis
Types of Reactions
(S)-O-Desmethyl Venlafaxine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to its parent amine.
Substitution: N-oxide compounds can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various N-oxide derivatives, reduced amines, and substituted compounds .
Scientific Research Applications
(S)-O-Desmethyl Venlafaxine N-Oxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (S)-O-Desmethyl Venlafaxine N-Oxide involves the inhibition of serotonin and norepinephrine reuptake at the presynaptic terminal . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression and anxiety . The compound primarily targets serotonin and norepinephrine transporters, affecting various molecular pathways involved in mood regulation .
Comparison with Similar Compounds
Similar Compounds
Venlafaxine: The parent compound, also a serotonin-norepinephrine reuptake inhibitor.
Desvenlafaxine: Another metabolite of Venlafaxine, used as an antidepressant.
Tramadol N-Oxide: Similar in structure and also undergoes ozonation reactions.
Uniqueness
(S)-O-Desmethyl Venlafaxine N-Oxide is unique due to its specific N-oxide functional group, which imparts distinct chemical properties and reactivity compared to its parent compound and other metabolites . This uniqueness makes it a valuable compound for studying oxidation reactions and for potential therapeutic applications .
Properties
Molecular Formula |
C16H25NO3 |
|---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
(2S)-2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylethanamine oxide |
InChI |
InChI=1S/C16H25NO3/c1-17(2,20)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m1/s1 |
InChI Key |
CZFVXEWRFNKSSC-OAHLLOKOSA-N |
Isomeric SMILES |
C[N+](C)(C[C@H](C1=CC=C(C=C1)O)C2(CCCCC2)O)[O-] |
Canonical SMILES |
C[N+](C)(CC(C1=CC=C(C=C1)O)C2(CCCCC2)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


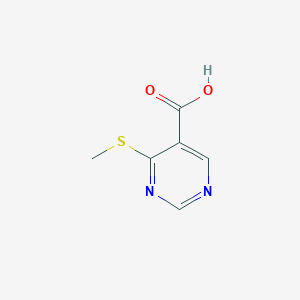

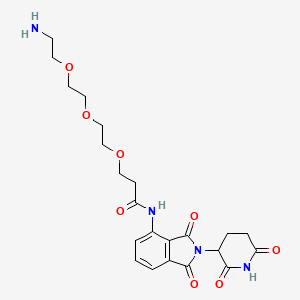

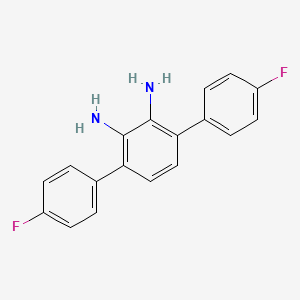
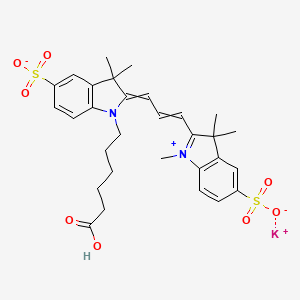
![(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt](/img/structure/B15073189.png)
![6,6,15,15,24,24-hexamethyl-5,7,14,16,23,25-hexaoxaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(27),2,4(8),9,11,13(17),18,20,22(26)-nonaene](/img/structure/B15073190.png)
![4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)
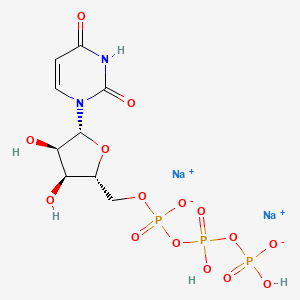
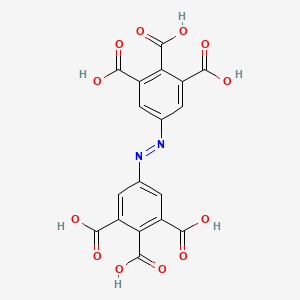
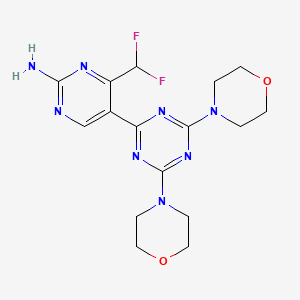
![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
